1-(4-(Methylsulfonyl)phenyl)butan-1-aminehcl
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Overview
Description
1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17NO2S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a butan-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with butan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of 1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to their active sites. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: Known for its COX-2 inhibitory activity.
2-(4-(Methylsulfonyl)phenyl)benzimidazoles: Selective COX-2 inhibitors with anti-inflammatory properties.
Uniqueness
1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its methylsulfonyl group plays a crucial role in its interaction with molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C11H17NO2S |
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Molecular Weight |
227.33 g/mol |
IUPAC Name |
1-(4-methylsulfonylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-11(12)9-5-7-10(8-6-9)15(2,13)14/h5-8,11H,3-4,12H2,1-2H3 |
InChI Key |
FRLIGJXIIBOYRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
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